2-(Decylthio)ethyl imidothiocarbamate
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Overview
Description
2-(Decylthio)ethyl imidothiocarbamate is a chemical compound with the molecular formula C13H28N2S2 and a molecular weight of 276.50482 g/mol . This compound is known for its unique structure, which includes a decylthio group attached to an ethyl imidothiocarbamate moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 2-(Decylthio)ethyl imidothiocarbamate involves several steps. One common method includes the reaction of decylthiol with ethyl imidothiocarbamate under specific conditions to form the desired product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and reduce costs.
Chemical Reactions Analysis
2-(Decylthio)ethyl imidothiocarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the decylthio group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Decylthio)ethyl imidothiocarbamate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(Decylthio)ethyl imidothiocarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
2-(Decylthio)ethyl imidothiocarbamate can be compared with other similar compounds, such as:
This compound: This compound lacks the hydrochloride group but has similar chemical properties.
Ethyl imidothiocarbamate derivatives: These compounds have different alkyl or aryl groups attached to the imidothiocarbamate moiety, leading to variations in their chemical and biological properties.
Thiocarbamate compounds: These compounds have a similar core structure but differ in the substituents attached to the thiocarbamate group. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-decylsulfanylethyl carbamimidothioate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28N2S2.ClH/c1-2-3-4-5-6-7-8-9-10-16-11-12-17-13(14)15;/h2-12H2,1H3,(H3,14,15);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFJCSAWMPDZMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCSCCSC(=N)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H29ClN2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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